2,3-Dichloropyridin-4-ol

Descripción

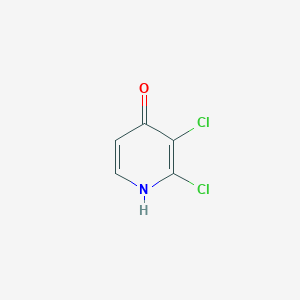

Structure

3D Structure

Propiedades

IUPAC Name |

2,3-dichloro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NO/c6-4-3(9)1-2-8-5(4)7/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIIQOSKJOINELL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C(C1=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00729365 | |

| Record name | 2,3-Dichloropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174047-06-3 | |

| Record name | 2,3-Dichloropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dichloro-4-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 2,3 Dichloropyridin 4 Ol

Established Synthetic Pathways and Chemical Transformations

Established methods for the synthesis of 2,3-dichloropyridin-4-ol primarily rely on the chemical modification of readily available pyridine (B92270) derivatives. These transformations often involve multiple steps and require careful control of reaction conditions to ensure desired outcomes.

Synthesis from Precursor Pyridine Derivatives

A common strategy for synthesizing this compound involves starting with substituted pyridine compounds. One such precursor is 2,3,6-trichloropyridine. google.com A method for preparing 2,3-dichloropyridine (B146566) involves the chlorination of 2,6-dichloropyridine (B45657) to yield 2,3,6-trichloropyridine, which is then subjected to hydrogenation. google.comwipo.int Another approach starts from 2-chloronicotinic acid, which undergoes amidation, Hofmann degradation, diazotization, and a Sandmeyer reaction to produce 2,3-dichloropyridine. doaj.org The synthesis of 2,3-dichloropyridine has also been achieved from 3-aminopyridine (B143674) through chlorination, diazotization, and hydrolysis. cabidigitallibrary.org

The conversion of these precursors to the final product often involves nucleophilic substitution reactions. For instance, the reaction of 2,3-dichloropyridine with a suitable hydroxylating agent can introduce the hydroxyl group at the 4-position. The reactivity of the pyridine ring is influenced by the existing substituents, with electron-withdrawing groups facilitating nucleophilic attack. scielo.br

| Starting Material | Key Reactions | Resulting Intermediate/Product |

| 2,6-Dichloropyridine | Chlorination, Hydrogenation | 2,3-Dichloropyridine |

| 2-Chloronicotinic Acid | Amidation, Hofmann degradation, Diazotization, Sandmeyer reaction | 2,3-Dichloropyridine |

| 3-Aminopyridine | Chlorination, Diazotization, Hydrolysis | 2,3-Dichloropyridine |

| 2,3,6-Trichloropyridine | Saponification, Dechlorination, Chlorination | 2,3-Dichloropyridine |

Regioselective Halogenation and Hydroxylation Approaches

The precise placement of chloro and hydroxyl groups on the pyridine ring is crucial for the synthesis of this compound. Regioselectivity in these reactions is a key challenge. The halogenation of pyridine N-oxides, for example, can be directed to specific positions. researchgate.net The oxidation of pyridine to its N-oxide activates the ring for both nucleophilic and electrophilic substitutions, primarily at the 2- and 4-positions. researchgate.net

For hydroxylation, methods involving the use of pyridine N-oxides as precursors have been explored. The N-oxide group can be later removed to yield the desired hydroxylated pyridine derivative. researchgate.net The direct hydroxylation of C-H bonds in pyridine derivatives is another area of research, though it often faces challenges with selectivity. kuleuven.be The use of titanium(III) has been shown to mediate the radical arylation of 3-hydroxypyridines with high regioselectivity at the 2-position. nih.gov

Novel and Green Chemistry Synthetic Routes

In line with the growing emphasis on sustainable chemical manufacturing, recent research has focused on developing more environmentally friendly methods for synthesizing pyridine derivatives. nih.govsemanticscholar.orgdergipark.org.trpjoes.com These novel approaches aim to reduce waste, use less hazardous reagents, and improve energy efficiency.

Catalytic Systems for Pyridine Functionalization

Catalysis plays a pivotal role in modern organic synthesis, and the functionalization of pyridines is no exception. mdpi.com Transition metal catalysts, particularly those based on palladium, are widely used for cross-coupling reactions to form C-N bonds in the synthesis of aminopyridines from chloropyridines. scielo.br The use of copper catalysts has also been reported for the diazotization/chlorination of aminopyridines to produce dichloropyridines. google.com Ruthenium porphyrin complexes have shown efficiency in catalyzing the hydroxylation of alkanes, a reaction that could potentially be adapted for pyridine systems. acs.org The development of recyclable catalysts is a key aspect of green catalytic methods. mdpi.com

Environmentally Benign Reaction Conditions and Solvent Systems

A major focus of green chemistry is the replacement of hazardous organic solvents with more sustainable alternatives. dergipark.org.tr Water is an attractive solvent for some reactions due to its abundance and non-toxic nature. dergipark.org.tr Solvent-free reaction conditions, where the reactants are ground together, represent another green approach. encyclopedia.pub Microwave-assisted synthesis has emerged as a technique to accelerate reactions, often leading to higher yields and reduced reaction times, which contributes to a greener process. mdpi.comencyclopedia.pub The use of renewable feedstocks and conducting reactions at ambient temperature and pressure are other principles of green chemistry being explored in the synthesis of complex molecules. semanticscholar.orgpjoes.com

Process Optimization for Enhanced Yield and Purity in Laboratory and Pilot Scales

The optimization of the synthesis of this compound from a precursor like 2,3,4-trichloropyridine (B1368115) would involve a systematic investigation of various reaction parameters. The primary goal is to maximize the regioselective displacement of the chlorine atom at the C-4 position while minimizing the formation of byproducts, such as other isomeric hydroxydichloropyridines or dihydroxychloropyridines.

Key Parameters for Optimization:

Base Selection and Concentration: The choice of base is critical in the hydrolysis of chloropyridines. Common bases include alkali metal hydroxides (e.g., NaOH, KOH). The concentration of the base can significantly influence the reaction rate and selectivity. A higher concentration may accelerate the reaction but could also lead to undesired side reactions.

Solvent System: The reaction is often carried out in aqueous media or a mixture of water and an organic co-solvent to improve the solubility of the starting material. The choice of co-solvent can affect the reaction kinetics and product isolation.

Temperature and Reaction Time: Temperature is a key driver for the reaction rate. Optimization studies would aim to find the ideal temperature that provides a reasonable reaction time without promoting the formation of impurities. This is often determined through kinetic profiling of the reaction at different temperatures.

Catalysis: While not always necessary for simple hydrolysis, phase-transfer catalysts (PTCs) can be employed to enhance the reaction rate and yield, especially in biphasic systems. The selection of the appropriate PTC and its loading would be a focus of optimization.

Purification Methodology: Achieving high purity often requires a robust purification strategy. Recrystallization from a suitable solvent or solvent mixture is a common and effective method for purifying solid products like this compound. The choice of solvent is critical to ensure high recovery of the pure product while leaving impurities in the mother liquor. Other techniques could include column chromatography for laboratory-scale purification.

Illustrative Data for Optimization Studies:

The following interactive tables represent hypothetical data from laboratory-scale optimization experiments for the hydrolysis of 2,3,4-trichloropyridine.

Table 1: Effect of Base Concentration on Yield and Purity (Conditions: 2,3,4-trichloropyridine (1.0 eq), Water, 100 °C, 8 h)

| Entry | Base (1.2 eq) | Base Concentration (M) | Yield (%) | Purity (%) |

| 1 | NaOH | 1 | 75 | 92 |

| 2 | NaOH | 2 | 82 | 95 |

| 3 | NaOH | 4 | 85 | 94 |

| 4 | KOH | 2 | 84 | 96 |

Table 2: Effect of Temperature on Reaction Outcome (Conditions: 2,3,4-trichloropyridine (1.0 eq), 2M NaOH (1.2 eq), Water, 8 h)

| Entry | Temperature (°C) | Yield (%) | Purity (%) |

| 1 | 80 | 65 | 98 |

| 2 | 100 | 82 | 95 |

| 3 | 120 | 88 | 91 |

Table 3: Optimization of Purification by Recrystallization

| Entry | Recrystallization Solvent | Product Recovery (%) | Purity Achieved (%) |

| 1 | Water | 85 | 99.1 |

| 2 | Ethanol/Water (1:1) | 92 | 99.5 |

| 3 | Isopropanol | 88 | 99.3 |

| 4 | Acetonitrile (B52724) | 90 | 99.6 |

Transition to Pilot Scale:

Scaling up the optimized laboratory process to a pilot plant requires addressing several additional factors. These include heat transfer within larger reactors, mixing efficiency, material handling, and process safety. The purification method may also need to be adapted, for example, by using centrifugation for solid isolation instead of vacuum filtration. The goal remains to reproduce the high yield and purity achieved at the lab scale in a safe, reliable, and scalable manner. Continuous flow chemistry is another avenue that could be explored for pilot-scale production, potentially offering better control over reaction parameters and improved safety.

Chemical Reactivity and Derivatization of 2,3 Dichloropyridin 4 Ol

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution:

The pyridine (B92270) ring is inherently electron-deficient compared to benzene, a characteristic that is further amplified by the presence of two electron-withdrawing chlorine atoms. Consequently, 2,3-Dichloropyridin-4-ol is generally unreactive towards electrophilic aromatic substitution. Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation, which typically proceed readily with electron-rich aromatic systems, are difficult to achieve with this substrate. byjus.com The strong deactivating effect of the pyridine nitrogen and the chloro groups makes the ring system a poor nucleophile, thus hindering the initial attack by an electrophile. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr):

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). stackexchange.com The positions ortho and para to the ring nitrogen are particularly activated towards nucleophilic attack because the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom. stackexchange.com In this compound, the C2 position is ortho to the nitrogen, making it a potential site for nucleophilic displacement.

The regioselectivity of SNAr on dichloropyridines is influenced by both electronic and steric factors. Generally, the chlorine atom at the C2 position is more readily displaced by nucleophiles than the chlorine at the C3 position due to the greater activation by the ring nitrogen. However, the specific reaction conditions and the nature of the nucleophile can influence the outcome. For instance, in related dichloropyrimidines, the regioselectivity of SNAr has been shown to be highly sensitive to the electronic properties of other substituents on the ring. wuxiapptec.com

Cross-Coupling Reactions for Molecular Diversification

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound offers multiple sites for such transformations. The two chlorine atoms can be selectively functionalized, and the hydroxyl group can be converted into a triflate or nonaflate, providing an additional handle for cross-coupling. chim.it

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for the functionalization of haloarenes. researchgate.net The general mechanism for these reactions involves three key steps: oxidative addition of the haloarene to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.orgfishersci.co.uk

Suzuki Coupling: This reaction pairs an organoboron reagent (typically a boronic acid or ester) with a halide in the presence of a palladium catalyst and a base. fishersci.co.uk For this compound, selective coupling at either the C2 or C3 position is possible. Studies on other dichloropyridines have shown that the C2 position is generally more reactive in Suzuki couplings due to its proximity to the nitrogen atom. nih.govresearchgate.net However, the regioselectivity can be influenced by the choice of catalyst, ligands, and reaction conditions. nih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org The reactivity of the chloro positions in this compound in Sonogashira coupling is expected to follow a similar trend to that observed in Suzuki coupling, with a preference for the C2 position. Mild reaction conditions are often employed, making it a suitable method for the introduction of alkynyl moieties into the pyridine scaffold. wikipedia.org

Stille Coupling: The Stille reaction involves the coupling of an organotin reagent with a halide. wikipedia.org It is known for its tolerance of a wide range of functional groups. organic-chemistry.orglibretexts.org The relative reactivity of the C2 and C3 positions of this compound in Stille coupling would likely favor substitution at C2. The choice of palladium catalyst and ligands can be tuned to optimize the reaction yield and selectivity. researchgate.net

To facilitate cross-coupling at the C4 position, the hydroxyl group can be converted to a more reactive leaving group, such as a nonaflate. This four-component approach allows for the sequential and regioselective functionalization of the pyridine ring at all three positions. chim.it

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Organometallic Reagent | Typical Catalyst System | Key Features |

|---|---|---|---|

| Suzuki | Boronic acid/ester | Pd(0) complex + Base | Mild conditions, low toxicity of boron reagents. fishersci.co.uk |

| Sonogashira | Terminal alkyne | Pd(0) complex + Cu(I) co-catalyst | Forms C(sp2)-C(sp) bonds. wikipedia.org |

| Stille | Organostannane | Pd(0) complex | Tolerates a wide variety of functional groups. wikipedia.org |

Copper-mediated cross-coupling reactions, such as the Ullmann condensation, offer a cost-effective alternative to palladium-catalyzed methods for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically require higher temperatures than their palladium-catalyzed counterparts, but the development of new ligand systems has enabled milder reaction conditions. The functionalization of this compound using copper-mediated couplings could be employed to introduce aryl, amino, or alkoxy groups.

The presence of two distinct chlorine atoms and a hydroxyl group on the pyridine ring of this compound raises important questions of regioselectivity and chemoselectivity in cross-coupling reactions.

Regioselectivity: In palladium-catalyzed cross-coupling reactions of dichloropyridines, the C2 position is generally more reactive than other positions due to the electronic influence of the adjacent nitrogen atom. nih.gov This preference can be explained by a distortion-interaction model, where the C2-Cl bond is weaker and more easily distorted into the transition state geometry for oxidative addition. nih.gov However, ligand choice can play a crucial role in controlling the regioselectivity. For instance, sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote coupling at the C4 position in 2,4-dichloropyridines. nih.gov

Chemoselectivity: In reactions involving this compound, the choice of coupling partners and reaction conditions can be tuned to selectively react at one of the chloro positions while leaving the other and the hydroxyl group intact. Furthermore, the hydroxyl group can be protected or converted to a triflate or nonaflate to direct reactivity towards the C4 position. chim.it This allows for a stepwise functionalization strategy to build molecular complexity.

Oxidation and Reduction Chemistry of the Pyridinol Moiety

The pyridinol moiety in this compound can undergo both oxidation and reduction reactions, although the presence of the deactivating chloro- and nitro- groups can influence its reactivity.

Oxidation: Pyridinols can be oxidized under various conditions. However, the electron-deficient nature of the ring in this compound may render it less susceptible to oxidation compared to more electron-rich pyridinols. Specific oxidizing agents would be required to effect this transformation without reacting with the chloro substituents.

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring under catalytic hydrogenation. However, this typically requires harsh conditions. A more common transformation is the reduction of a pyridinol derivative. For example, 2,3,5,6-tetrachloro-4-hydroxypyridine has been successfully synthesized by the reduction of a heptachlorotetrahydropyridone derivative using iron powder in acetic acid or catalytic hydrogenation. sci-hub.se This suggests that the hydroxyl group is stable under these reductive conditions.

Synthesis of Advanced Pyridine Derivatives Incorporating the this compound Scaffold

The diverse reactivity of this compound makes it a valuable building block for the synthesis of more complex and highly functionalized pyridine derivatives. organic-chemistry.org By employing a combination of the reactions discussed above, a wide array of substituents can be introduced at specific positions on the pyridine ring.

For example, a synthetic strategy could involve the following steps:

Selective Suzuki or Sonogashira coupling at the more reactive C2 position.

Protection of the hydroxyl group or its conversion to a triflate/nonaflate.

A second cross-coupling reaction at the C3 position under different conditions to introduce a second substituent.

If the hydroxyl group was converted to a triflate/nonaflate, a third cross-coupling reaction can be performed at the C4 position.

Deprotection of the hydroxyl group, if necessary.

This stepwise approach allows for the controlled and regioselective synthesis of trisubstituted pyridine derivatives with diverse functionalities, which are of interest in medicinal chemistry and materials science. mdpi.com

Despite a comprehensive search of available scientific literature, no specific studies detailing the heterocyclic ring transformations or rearrangement reactions of this compound could be located. Research in this specific area appears to be limited or not publicly available.

General principles of heterocyclic chemistry suggest that a molecule like this compound, possessing both halogen and hydroxyl functional groups on a pyridine ring, could theoretically undergo various transformations. For instance, the chlorine atoms could potentially be displaced by nucleophiles, and the pyridin-4-ol moiety could participate in reactions leading to fused ring systems. However, without experimental data from peer-reviewed studies, any discussion of such reactions would be purely speculative and would not meet the required standards of scientific accuracy for this article.

Similarly, while rearrangement reactions are a known class of transformations for some pyridine derivatives, no literature has been found that specifically investigates such reactions for this compound. Therefore, to maintain the integrity and factual basis of this article, this section cannot be completed at this time.

Further experimental research would be necessary to elucidate the reactivity of this compound in the context of heterocyclic ring transformations and rearrangement studies.

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of protons (¹H NMR) and carbons (¹³C NMR).

For 2,3-dichloro-1H-pyridin-4-one, the expected ¹H NMR spectrum is relatively simple. The two protons on the pyridine (B92270) ring are in different chemical environments and are expected to appear as distinct signals. The proton at the 5-position (H5) and the proton at the 6-position (H6) would likely appear as doublets due to coupling with each other. The N-H proton of the pyridone tautomer typically appears as a broad singlet and its chemical shift can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. chemistryconnected.com

The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the carbonyl group, which tend to shift the signals to a lower field (higher ppm values) compared to unsubstituted pyridine. rsc.orglibretexts.org

Expected ¹H NMR Chemical Shifts

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H5 | 6.8 - 7.5 | Doublet (d) |

| H6 | 7.5 - 8.2 | Doublet (d) |

In the ¹³C NMR spectrum, five distinct signals are expected, corresponding to the five carbon atoms in the molecule. The carbon atom of the carbonyl group (C4) is typically the most deshielded and appears at the lowest field (highest ppm value), often in the range of 160-185 ppm. chemguide.co.uk The carbons directly bonded to the chlorine atoms (C2 and C3) are also shifted downfield. The chemical shifts of the remaining carbons (C5 and C6) are influenced by their position relative to the various functional groups. libretexts.orgoregonstate.edulibretexts.org

Expected ¹³C NMR Chemical Shifts

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C2 | 145 - 155 |

| C3 | 130 - 140 |

| C4 | 170 - 180 |

| C5 | 115 - 125 |

Vibrational Spectroscopy (FTIR, FT-Raman) for Functional Group Identification and Bond Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of molecules. americanpharmaceuticalreview.com These techniques are highly effective for identifying functional groups and analyzing the bonding within a molecule. The spectra are complementary, as some vibrational modes may be strong in IR and weak in Raman, and vice versa.

For 2,3-dichloro-1H-pyridin-4-one, the key functional groups give rise to characteristic vibrational bands. The most prominent peak in the FTIR spectrum is expected to be the strong C=O stretching vibration of the pyridone ring, typically appearing in the 1640-1690 cm⁻¹ region. Another key feature is the N-H stretching vibration, which is often observed as a broad band in the 3000-3400 cm⁻¹ range, with its broadness resulting from intermolecular hydrogen bonding. researchgate.net The C-Cl stretching vibrations are expected in the fingerprint region, typically between 600 and 800 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations also contribute to the spectrum in their characteristic regions. nih.gov

Raman spectroscopy would also detect these vibrations, with the C=C and C=N ring stretching modes often showing strong signals. americanpharmaceuticalreview.com

Expected Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H stretch | 3000 - 3400 (broad) | FTIR |

| Aromatic C-H stretch | 3000 - 3100 | FTIR, Raman |

| C=O stretch | 1640 - 1690 (strong) | FTIR, Raman |

| C=C / C=N ring stretch | 1400 - 1600 | FTIR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. The pyridone ring system contains π electrons and non-bonding electrons (on oxygen and nitrogen), which can be excited to higher energy levels.

The UV-Vis spectrum of 2,3-dichloro-1H-pyridin-4-one is expected to show characteristic absorption bands corresponding to π → π* and n → π* transitions. acs.org The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically high-energy, intense absorptions. The n → π* transitions involve the excitation of a non-bonding electron (from the carbonyl oxygen) to a π* antibonding orbital. These transitions are generally of lower energy and intensity compared to π → π* transitions. The presence of chlorine substituents and the carbonyl group can influence the exact position (λmax) and intensity of these absorption bands.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For 2,3-Dichloropyridin-4-ol, with a molecular formula of C₅H₃Cl₂NO, the expected monoisotopic mass is approximately 162.96 g/mol . uni.lu The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. A characteristic isotopic pattern would be observed for the molecular ion due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl). For a molecule containing two chlorine atoms, the spectrum will exhibit peaks at M, M+2, and M+4 with a distinctive intensity ratio (approximately 9:6:1).

The fragmentation of pyridones under mass spectrometry conditions often involves characteristic losses of small, stable molecules or radicals. For 2,3-dichloro-1H-pyridin-4-one, common fragmentation pathways would likely include the loss of a chlorine radical (Cl•), the elimination of hydrogen chloride (HCl), or the loss of carbon monoxide (CO) from the pyridone ring. researchgate.net

Predicted Mass Spectrometry Data

| Ion | m/z (for ³⁵Cl) | Description |

|---|---|---|

| [M]⁺ | 163 | Molecular Ion |

| [M+2]⁺ | 165 | Isotope Peak |

| [M+4]⁺ | 167 | Isotope Peak |

| [M-Cl]⁺ | 128 | Loss of a chlorine radical |

| [M-CO]⁺ | 135 | Loss of carbon monoxide |

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Intermolecular Interactions

The crystal packing of 2,3-dichloro-1H-pyridin-4-one is expected to be dominated by strong intermolecular interactions, leading to a highly ordered supramolecular assembly. A common and highly predictable motif for pyridones is the formation of centrosymmetric dimers through a pair of N-H···O hydrogen bonds. researchgate.net These robust synthons act as primary building blocks, which then organize into more extended one-, two-, or three-dimensional networks.

Hydrogen Bonding: The most significant intermolecular interaction anticipated in the crystal structure of 2,3-dichloro-1H-pyridin-4-one is the hydrogen bond between the N-H group (donor) of one molecule and the carbonyl oxygen (C=O) (acceptor) of a neighboring molecule. This interaction is highly directional and strong, typically leading to the formation of planar, centrosymmetric dimers. This N-H···O hydrogen bond is a defining feature in the crystal structures of many 2-pyridone and 4-pyridone derivatives. researchgate.net

Computational and Theoretical Investigations of 2,3 Dichloropyridin 4 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. By calculating the electron density, DFT can predict a wide range of properties, including molecular geometry, vibrational frequencies, and electronic structure. For 2,3-Dichloropyridin-4-ol, DFT calculations are instrumental in understanding its stability and chemical reactivity.

Frontier molecular orbital (FMO) theory is a key application of molecular orbital theory that helps in predicting the reactivity of molecules. wikipedia.orgyoutube.comlibretexts.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. youtube.com

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| Gap | 4.7 |

Note: These values are illustrative and would need to be confirmed by specific DFT calculations for this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.deslideshare.net The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue.

For this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the hydroxyl group, making it a likely site for electrophilic attack or hydrogen bonding. The hydrogen atom of the hydroxyl group and the regions around the chlorine atoms would likely exhibit positive potential, indicating susceptibility to nucleophilic attack. Understanding the MEP is crucial for predicting intermolecular interactions and the initial steps of chemical reactions. uni-muenchen.dewolfram.com

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling is employed to elucidate the detailed pathways of chemical reactions, including the identification of transition states and the calculation of activation energies. jlu.edu.cnrsc.org For this compound, this could involve studying its synthesis, degradation, or its interaction with biological targets.

For instance, modeling the nucleophilic substitution reactions at the chlorinated positions of the pyridine (B92270) ring would involve calculating the energy profile of the reaction pathway. This would help in determining the most likely reaction mechanism (e.g., SNAr) and identifying the structure of the transition state. Such studies provide invaluable information for optimizing reaction conditions and predicting the products of a reaction. While specific studies on this compound are scarce, quantum chemical methods have been extensively used to study reaction mechanisms of similar heterocyclic compounds. jlu.edu.cnresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and the influence of the surrounding environment, such as a solvent. mdpi.com For this compound, MD simulations can reveal how the molecule behaves in different solvents, which is crucial for understanding its solubility and reactivity in various media.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, particularly DFT, can be used to predict various spectroscopic parameters, such as vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis). derpharmachemica.com These predicted spectra can be compared with experimental data to validate the computational model and to aid in the interpretation of experimental results.

For this compound, DFT calculations could predict the characteristic vibrational modes associated with the O-H, C-Cl, and pyridine ring stretching and bending vibrations. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. A good agreement between the predicted and experimental spectra would confirm the accuracy of the computed molecular structure and electronic properties. derpharmachemica.com

Table 2: Hypothetical Comparison of Predicted and Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Predicted (cm-1) | Experimental (cm-1) |

| O-H stretch | 3450 | 3430 |

| C=C stretch (ring) | 1600 | 1595 |

| C-Cl stretch | 750 | 745 |

Note: These values are for illustrative purposes and would require actual experimental and computational data for validation.

In Silico Profiling for Pharmacokinetic and Toxicological Predictions (e.g., ADMET)

In silico methods are increasingly used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. nih.gov These predictions help in identifying potential liabilities of a compound and in prioritizing candidates for further development.

For this compound, various computational models can be used to predict its ADMET profile. This includes predictions of its oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential for toxicity. nih.gov For example, models based on quantitative structure-activity relationships (QSAR) can be used to predict its potential for mutagenicity or carcinogenicity based on its chemical structure. While specific ADMET predictions for this compound are not publicly available, general principles suggest that the presence of the hydroxyl group could increase its polarity and potential for metabolism, while the chlorinated pyridine ring might contribute to potential toxicity. nih.govresearchgate.net

Table 3: Illustrative In Silico ADMET Predictions for this compound

| Property | Predicted Value |

| Oral Bioavailability | Moderate |

| Blood-Brain Barrier Penetration | Low |

| CYP450 2D6 Inhibition | Possible |

| Ames Mutagenicity | Potential Concern |

Note: These are generalized predictions and would need to be confirmed with specific in silico tools and experimental validation.

Biological and Pharmacological Research of 2,3 Dichloropyridin 4 Ol Derivatives

Exploration of Potential Biological Activities

The pyridine (B92270) scaffold is a fundamental structural motif in medicinal chemistry, found in numerous natural products and synthetic drugs. rsc.orgnih.govnih.gov Its derivatives have been investigated for a vast array of pharmacological effects, owing to the pyridine ring's ability to engage in various biological interactions. researchgate.net The introduction of substituents, such as chloro groups and a hydroxyl group at the 4-position, modifies the electronic and steric properties of the ring, leading to a diverse range of biological activities.

Antimicrobial and Antifungal Investigations

Derivatives of pyridine have demonstrated significant potential as antimicrobial and antifungal agents. The pyridine nucleus is a key component of many compounds tested against a wide range of pathogens. researchgate.net

Research into various pyridine derivatives has shown activity against both Gram-positive and Gram-negative bacteria. For example, certain 1,4-dihydropyridine (B1200194) (1,4-DHP) derivatives were found to be more effective against prokaryotes than eukaryotes. nih.gov One study highlighted a derivative that effectively inhibited Mycobacterium smegmatis, Staphylococcus aureus, and Escherichia coli. nih.gov Similarly, nicotinic acid benzylidene hydrazide derivatives with nitro and dimethoxy substituents showed antimicrobial activity comparable to standard drugs like norfloxacin (B1679917) and fluconazole (B54011) against strains such as S. aureus, B. subtilis, and E. coli. nih.gov The first clinically used naphthyridine derivative, nalidixic acid, which contains a fused pyridine ring system, was introduced for treating urinary tract infections caused by Gram-negative bacteria. mdpi.com

In the realm of antifungal research, pyridine derivatives have also shown promise. The aforementioned nicotinic acid derivatives were active against fungal species Candida albicans and Aspergillus niger. nih.gov Other studies on hydrazono and azo derivatives of 1,8-naphthyridine (B1210474) found them to be active against A. niger and C. albicans, with efficacy comparable to the standard drug griseofulvin. mdpi.com While some 1,4-DHP derivatives exhibited only moderate effects on fungal growth, they were capable of altering the colony morphology of Botrytis cinerea. nih.gov The broad-spectrum potential of these scaffolds continues to drive research into new derivatives with improved potency and reduced resistance. researchgate.netnih.gov

Interactive Table: Antimicrobial Activity of Selected Pyridine Derivatives

| Compound Class | Target Organism(s) | Key Findings | Reference(s) |

| 1,4-Dihydropyridines | M. smegmatis, S. aureus, E. coli | Derivative 33 showed MIC values of 9 µg/mL, 25 µg/mL, and 100 µg/mL, respectively. | nih.gov |

| Nicotinic Acid Hydrazides | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Nitro and dimethoxy substituted compounds were most active, comparable to norfloxacin and fluconazole. | nih.gov |

| Mannich Bases | B. subtilis, S. aureus, P. aeruginosa, E. coli, C. albicans | Compounds 12, 15, 16, 17 showed high antibacterial and antifungal activity (MIC = 6.25–12.5 μg mL−1). | nih.gov |

| 1,8-Naphthyridines | B. subtilis, S. aureus, E. coli, P. aeruginosa, A. niger | Derivatives with a 4-chlorophenyl ring were most active, comparable to ampicillin (B1664943) and griseofulvin. | mdpi.com |

Anticancer and Antitumor Research

The pyridine ring is a privileged scaffold in the design of anticancer agents, with derivatives exhibiting cytotoxicity against a multitude of cancer cell lines. ekb.egnih.gov Research has explored various substituted pyridines, including fused systems, for their potential to inhibit tumor growth.

Studies on 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives showed moderate cytotoxic activity against breast cancer (MCF-7, MDA-MB-468), leukemia (K562), and osteosarcoma (SaOS2) cell lines, with K562 being the most sensitive. nih.govnih.gov Novel 2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivatives demonstrated higher cytotoxicity against lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines than the reference drug doxorubicin. mdpi.com Furthermore, certain dihydropyridine (B1217469) carboxylic acid derivatives displayed potent activity against human colorectal adenocarcinoma cells (HCT-15), with IC50 values lower than the reference drugs Cisplatin and Gefitinib. mdpi.com

The cytotoxic effects are often significant, with some pyridine-derived compounds showing IC50 values in the low micromolar range. For instance, novel pyridine-derived VEGFR-2 inhibitors were potent against HepG2 and MCF-7 cells, with IC50 values ranging from 4.25 to 12.83 µM. ekb.eg In another study, non-fused cyanopyridones exhibited strong antiproliferative activity against the MCF-7 cell line with IC50 values as low as 1.39 µM. mdpi.com Some dihydropyridine derivatives have also been noted for their cytotoxic activity against human oral tumor cell lines. researchgate.net

Interactive Table: Cytotoxic Activity of Selected Pyridine Derivatives

| Compound Class | Cancer Cell Line(s) | Potency (IC50) | Reference(s) |

| 2,3-Diaryl-3H-imidazo[4,5-b]pyridines | K562 (Leukemia) | 42 - 57 µmol/L | nih.gov |

| 2,3-Dihydropyrido[2,3-d]pyrimidin-4-ones | NCI-H460, HepG2, HCT-116 | Higher cytotoxicity than doxorubicin | mdpi.com |

| Dihydropyridine Carboxylic Acids | HCT-15 (Colorectal) | 3a : 7.94 µM, 3b : 9.24 µM | mdpi.com |

| Cyanopyridones | MCF-7 (Breast) | 5e : 1.39 µM, 5a : 1.77 µM | mdpi.com |

| Thallium(III) Pyridine Complexes | A375 (Melanoma) | C3 : 7.23 µM | nih.gov |

Anti-inflammatory and Autoimmune Disease Studies

Pyridine derivatives have been identified as promising candidates for the treatment of inflammatory and autoimmune conditions. nih.gov Derivatives of 3-hydroxy-pyridine-4-one, which share a core structure with 2,3-Dichloropyridin-4-ol, have shown significant anti-inflammatory activity in animal models such as carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. nih.govnih.govresearchgate.net These compounds demonstrated efficacy comparable to the standard anti-inflammatory drug indomethacin. nih.gov

Similarly, novel thiazolo[4,5-b]pyridin-2-one derivatives were evaluated in vivo for their anti-inflammatory action using the carrageenan-induced rat paw edema model. pensoft.netbiointerfaceresearch.com Several of these synthesized compounds were found to be more potent than the reference NSAID, Ibuprofen. pensoft.netbiointerfaceresearch.com

In the context of autoimmune diseases, pyridine scaffolds are crucial in the development of targeted therapies. Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a key mediator in cytokine signaling pathways that regulate immune responses. nih.gov Selective inhibition of TYK2 is a therapeutic strategy for autoimmune conditions like psoriasis, rheumatoid arthritis, and inflammatory bowel disease. nih.gov Researchers have successfully designed and synthesized pyridine derivatives that act as highly effective and selective TYK2 inhibitors, targeting the pseudokinase (JH2) domain to achieve selectivity over other JAK family members. nih.gov

Research in Neurological Disorders

The pyridine scaffold is central to many compounds investigated for their potential in treating neurological disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's, as well as offering neuroprotection against ischemic brain injury. researchgate.netnih.gov

Several pyridine derivatives have demonstrated neuroprotective effects. A dihydropyridine derivative, CV-159, provided significant protection against delayed neuronal death in the hippocampus following transient forebrain ischemia in rats and reduced brain infarct size after arterial occlusion. nih.gov Tricyclic pyridine alkaloids isolated from fungi have been shown to protect hippocampal neuronal cells from glutamate-induced oxidative stress and apoptosis. mdpi.comnih.gov Furthermore, a family of 4,7-dihydro-2H-pyrazolo[3,4-b]pyridines exhibited potent antioxidant, anti-inflammatory, and neuroprotective profiles against toxicity induced by oxidative stress and tau hyperphosphorylation, which are hallmarks of Alzheimer's disease. mdpi.com

In Alzheimer's research specifically, pyridine derivatives are being explored as multi-target agents. They have been designed to inhibit acetylcholinesterase (AChE), prevent the aggregation of amyloid-β (Aβ) peptides, inhibit the β-secretase enzyme (BACE-1), and chelate metal ions that contribute to Aβ aggregation. researchgate.netresearchgate.net For instance, tacrine-pyrazolo[3,4-b]pyridine hybrids have been developed as dual inhibitors of cholinesterases and phosphodiesterase 4D (PDE4D). researchgate.net Conversely, some pyridine derivatives, such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), are known neurotoxins used to induce Parkinson's-like symptoms in research models, highlighting the profound and varied effects of this chemical class on the central nervous system. nih.gov

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of pyridine derivatives by identifying the structural features that govern their biological activity. nih.govnih.gov

For anticancer activity , SAR analyses have revealed several key trends. The presence and position of specific functional groups significantly influence cytotoxicity. For example, the addition of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups on the pyridine ring has been shown to enhance antiproliferative activity. nih.govnih.gov Conversely, the presence of halogen atoms or other bulky groups can sometimes lead to lower activity. nih.govnih.gov In a series of 2,3-dihydropyrido[2,3-d]pyrimidine-4-ones, derivatives bearing a p-fluorophenyl or a thiophene (B33073) moiety were found to be the most selective and potent against the cancer cell lines tested. mdpi.com

In the context of antimicrobial activity , SAR studies of 2-amino-4-chloropyridine (B16104) derivatives indicated that the specific aldehyde used in the synthesis played a critical role in the resulting compound's biological effect. researchgate.net For 1,4-dihydropyridine analogues, an increase in the bulk of the substituent at the C2 position of the ring was correlated with improved antibacterial activity. nih.gov This enhancement was also linked to changes in lipophilicity (log P values), suggesting that the ability to cross bacterial membranes is a key factor. nih.gov

For compounds targeting neurological disorders , the structure dictates the mechanism and potency. The neurotoxicity of MPTP-like compounds, for example, is highly dependent on a structure that allows for passage through the blood-brain barrier, enzymatic biotransformation to an active pyridinium (B92312) metabolite, and subsequent transport into neurons via the dopamine (B1211576) reuptake system. nih.gov Even minor structural changes can eliminate this neurotoxic potential. nih.gov

Mechanism of Action Elucidation at Molecular and Cellular Levels

Understanding the mechanism of action at the molecular and cellular level is essential for the development of pyridine-based therapeutics.

In cancer , pyridine derivatives act through diverse mechanisms. Many function as kinase inhibitors, targeting signaling pathways crucial for tumor growth and angiogenesis. ekb.egmdpi.com For example, derivatives have been designed as potent inhibitors of VEGFR-2 and HER-2, two key tyrosine kinases involved in cancer progression. mdpi.com Others act as selective inhibitors of cyclin-dependent kinases (CDKs), which regulate the cell cycle. ekb.eg Another major mechanism is the induction of apoptosis (programmed cell death). Thallium(III) complexes of pyridine derivatives were found to induce apoptosis in melanoma cells through a mitochondria-mediated pathway, involving the production of reactive oxygen species (ROS), activation of p53, release of cytochrome c, and subsequent activation of caspases-9 and -3. nih.gov These compounds were also shown to arrest the cell cycle in the G2-M phase. nih.gov

The anti-inflammatory effects of 3-hydroxy-pyridine-4-one derivatives are thought to be linked to their iron-chelating properties. nih.govnih.gov Key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase, are heme-dependent (contain iron). By chelating iron, these compounds may inhibit the activity of these enzymes, thereby reducing the production of inflammatory prostaglandins. nih.govnih.gov Other pyridine derivatives, such as 2,3-diaryl-3H-imidazo[4,5-b]pyridines, act as direct inhibitors of COX enzymes, with some showing selectivity for the COX-2 isoform, which is a desirable trait for reducing gastrointestinal side effects. nih.gov

For antimicrobial pyridine derivatives, a well-established mechanism is the inhibition of bacterial DNA gyrase. This is the mode of action for nalidixic acid and its fluoroquinolone successors, which block DNA replication and lead to bacterial cell death. mdpi.com

In neurological disorders , the mechanisms are varied. The neuroprotective effect of the dihydropyridine CV-159 is attributed to its dual function as an L-type Ca2+ channel blocker and an inhibitor of the calmodulin (CaM)-dependent pathway. nih.gov This dual action prevents the excessive calcium influx and subsequent downstream signaling that leads to neuronal death in ischemic conditions. nih.gov Other neuroprotective pyridine alkaloids work by enhancing the expression of antioxidant proteins like Nrf2 and HO-1, which defend cells against glutamate-induced oxidative stress. mdpi.comnih.gov

Enzyme Inhibition Studies (e.g., Phosphodiesterase-4 (PDE4) Inhibition Research)

Enzyme inhibitors are fundamental to the treatment of numerous diseases. Phosphodiesterase-4 (PDE4) is an enzyme of significant interest as it specifically hydrolyzes cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger involved in regulating inflammatory responses. researchgate.netencyclopedia.pub Inhibition of PDE4 leads to increased intracellular cAMP levels, which can suppress the activity of immune and inflammatory cells. nih.gov This mechanism has made PDE4 a key target for the development of new drugs for inflammatory conditions such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis. nih.govnih.gov

The development of PDE4 inhibitors has seen the exploration of numerous chemical scaffolds. nih.gov However, based on available scientific literature, specific research focusing on the synthesis and evaluation of this compound derivatives for PDE4 inhibition is not extensively documented. While the broader class of pyridine derivatives has been investigated for various enzyme inhibitory activities, dedicated studies on the 2,3-dichloro-4-pyridinol scaffold as a source of PDE4 inhibitors remain a potential area for future research. nih.gov

Receptor Binding and Modulation Research

While specific studies on this compound derivatives are limited, research into the closely related class of dichloropyridine derivatives provides significant insights into their potential for receptor binding and modulation. A notable area of investigation has been their activity as antagonists for the P2X(7) receptor, an ATP-gated ion channel involved in inflammation and immune responses. nih.govnih.gov

A study focused on the structure-activity relationships (SAR) of 3,5-dichloropyridine (B137275) derivatives identified them as a novel class of P2X(7) receptor antagonists. nih.gov The initial screening of a chemical library led to the discovery of a dichloropyridine-based compound with antagonistic activity. nih.gov Subsequent research established that the 3,5-dichloro substitution on the pyridine ring was crucial for this activity. nih.gov The research demonstrated that these compounds could effectively block the P2X(7) receptor in human embryonic kidney (HEK293) cells expressing the receptor and inhibit the release of the pro-inflammatory cytokine interleukin-1β (IL-1β) in human THP-1 monocytic cells. nih.gov

The antagonistic effects were quantified by determining the half-maximal inhibitory concentration (IC50) values. For instance, optimized antagonists from this series, designated as compounds 51 and 52 , showed potent inhibition in an ethidium (B1194527) bromide uptake assay in HEK293 cells expressing the human P2X(7) receptor. nih.gov Furthermore, these compounds demonstrated potent inhibition of IL-1β release, confirming their anti-inflammatory potential. nih.gov Compound 52 was also found to strongly inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as nitric oxide (NO) production in THP-1 cells, further highlighting its ability to block inflammatory signaling pathways. nih.gov

| Compound | P2X(7) Antagonism (IC50, nM) in hP2X(7)-HEK293 cells | IL-1β Release Inhibition (IC50, nM) in THP-1 cells |

|---|---|---|

| 51 | 4.9 | 1.3 |

| 52 | 13 | 9.2 |

Drug Discovery and Lead Optimization Research Utilizing Halogenated Pyridinol Scaffolds

The process of taking an initial active compound, or "hit," and modifying its chemical structure to improve its properties is known as lead optimization. criver.com This is a critical phase in drug discovery, aiming to enhance potency, selectivity, and pharmacokinetic characteristics while minimizing toxicity. criver.com The research into 3,5-dichloropyridine derivatives as P2X(7) receptor antagonists serves as an excellent case study for the use of halogenated pyridine scaffolds in such a process. nih.govacs.org

The initial hit, a dichloropyridine-based analogue, was identified through chemical library screening. nih.gov The subsequent lead optimization process involved a systematic assessment of the structure-activity relationships. nih.gov Researchers focused on three key areas of the molecule:

The hydrazide linker: Modifications to this part of the molecule were explored to understand its role in receptor binding.

The dichloropyridine skeleton: The importance of the chlorine atoms and their position on the pyridine ring was confirmed, establishing the halogenated pyridine as the core scaffold. nih.gov

The hydrophobic acyl group: The introduction of various hydrophobic groups, particularly polycycloalkyl groups, was found to significantly enhance the antagonistic activity. nih.gov

This systematic modification led to the development of highly potent compounds like 51 and 52 , which had IC50 values in the low nanomolar range. nih.gov This demonstrates how the halogenated pyridine scaffold can serve as a valuable starting point for drug discovery. The optimization process successfully transformed an initial hit into lead compounds with significantly improved efficacy, highlighting the potential of these scaffolds in developing targeted anti-inflammatory agents. nih.gov The presence of halogen atoms can influence a molecule's binding affinity, metabolic stability, and other drug-like properties, making halogenated scaffolds a continued area of interest in medicinal chemistry. acs.org

Agrochemical Applications Research of 2,3 Dichloropyridin 4 Ol Derivatives

Intermediate Role in Insecticide Synthesis (e.g., Anthranilic Diamide (B1670390) Insecticides)

2,3-Dichloropyridine (B146566), a closely related compound to 2,3-Dichloropyridin-4-ol, serves as a critical starting material or intermediate in the synthesis of a major class of modern insecticides known as anthranilic diamides. chemicalbook.comagropages.comresearchgate.net These insecticides are recognized for their unique mode of action, selectively targeting insect ryanodine (B192298) receptors, which leads to the uncontrolled release of calcium ions in muscle cells and ultimately, insect mortality. researchgate.netnih.govwikipedia.org

One of the most prominent examples is the synthesis of Chlorantraniliprole. chemicalbook.compatsnap.com The production process for this potent insecticide often begins with 2,3-dichloropyridine. chemicalbook.comagropages.comgoogle.com This starting material undergoes a multi-step synthesis to form a key intermediate, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. chemicalbook.comgoogle.com This pyrazole (B372694) derivative is then reacted with another intermediate, 2-amino-5-chloro-3-methylbenzoic acid, to produce the final Chlorantraniliprole molecule. chemicalbook.com The development of efficient synthetic routes for these intermediates is a significant area of research, aiming to improve yields and reduce production costs. patsnap.comgoogle.com

The pyridine (B92270) moiety is a foundational structural component for many neonicotinoids and anthranilic diamide insecticides, valued for their broad-spectrum activity and high efficacy. nih.govchempanda.com The successful commercialization of insecticides like Chlorantraniliprole and Cyantraniliprole has spurred further research into N-pyridylpyrazole derivatives to develop new insecticidal candidates with improved properties. researchgate.netwikipedia.orgmdpi.com

| Starting Material/Intermediate | Role in Synthesis | Resulting Product |

|---|---|---|

| 2,3-Dichloropyridine | Initial precursor in a multi-step reaction. chemicalbook.comagropages.com | 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid |

| 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | Reacts with an aminobenzoic acid derivative. chemicalbook.com | Chlorantraniliprole |

| 2-amino-3-methylbenzoic acid | Precursor for the second key intermediate. chemicalbook.comresearchgate.net | 2-amino-5-chloro-3-methylbenzoic acid |

Herbicide Development and Mode of Action Studies

Pyridine derivatives are a significant class of herbicides used for the selective control of broadleaf weeds in various agricultural and non-agricultural settings. epa.govgrdc.com.au Herbicides belonging to the pyridine carboxylic acid group, such as picloram (B1677784) and clopyralid, function as synthetic auxins. grdc.com.auvt.edupurdue.edu

The mode of action of these herbicides involves mimicking the natural plant growth hormone indole-3-acetic acid (IAA). grdc.com.auvt.edu They are absorbed through the leaves and transported to the plant's meristems, where they bind to auxin receptor sites. purdue.edumt.govorst.edu This binding leads to uncontrolled and abnormal cell division and growth, causing symptoms like stem twisting, leaf cupping, and eventual plant death. vt.edumt.gov Susceptible plants essentially "grow themselves to death". vt.edu This mechanism provides effective control for many broadleaf weeds while leaving most grass species, such as cereals and turf, relatively unharmed. grdc.com.auwikipedia.org

The development of herbicide-tolerant crops has also been a focus of research, involving the discovery of genes from soil bacteria that can break down herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D), a related class of auxin-mimicking herbicides. awsjournal.org This research opens avenues for expanding the use of such herbicides in crop management. awsjournal.org The persistence of some pyridine herbicides in soil and compost is an area of ongoing study to mitigate potential harm to subsequent sensitive crops. epa.govgrdc.com.au

| Herbicide Class | Example Compounds | Mode of Action | Primary Target |

|---|---|---|---|

| Pyridine Carboxylic Acids | Picloram, Clopyralid, Fluroxypyr. purdue.edu | Synthetic Auxin (Plant Growth Regulator). grdc.com.auvt.edu | Broadleaf Weeds. epa.govwikipedia.org |

| Arylpicolinates | Halauxifen, Florpyrauxifen. grdc.com.au | Synthetic Auxin (Plant Growth Regulator). grdc.com.au | Broadleaf Weeds. grdc.com.au |

Fungicide Potential and Plant Disease Control Research

Derivatives of pyridine are actively being researched and developed as fungicides for the control of a wide range of phytopathogenic fungi. google.comnih.gov The versatility of the pyridine scaffold allows for the design of novel compounds that can combat fungal diseases in crops. nih.govacs.org

Research has focused on synthesizing novel pyridine-based compounds, such as pyridine carboxamides and those integrating amide and hydrazide groups, and evaluating their fungicidal activity against economically important plant pathogens. nih.govacs.org For instance, certain novel pyridine-based compounds have demonstrated remarkable and broad-spectrum inhibitory activity against fungi like Fusarium graminearum, Magnaporthe oryzae, and Botrytis cinerea. acs.org

The mechanism of action for some of these fungicidal derivatives involves the inhibition of succinate (B1194679) dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain of fungi. nih.govnih.gov By targeting SDH, these compounds disrupt the energy production of the fungi, leading to their death. nih.gov The in-vitro and in-vivo fungicidal activities of these compounds are often compared to commercial fungicides to assess their potential for agricultural application. acs.orgnih.gov

| Compound Type | Target Fungi | Observed Efficacy | Potential Mode of Action |

|---|---|---|---|

| Pyridine-based Amide and Hydrazide Derivatives (e.g., Compound A5). acs.org | Fusarium graminearum, Magnaporthe oryzae, Rhizoctonia solani, Botrytis cinerea. acs.org | Displayed satisfactory in vitro fungicidal activity with EC50 values ranging from 1.64 to 7.59 μg/mL. acs.org | Not specified in the provided text. |

| Pyridine Carboxamide Derivatives (e.g., Compound 3f). nih.gov | Botrytis cinerea. nih.gov | Showed good in vivo antifungal activity and inhibitory activity matching that of thifluzamide. nih.gov | Succinate Dehydrogenase (SDH) Inhibition. nih.govnih.gov |

| 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones. mdpi.comresearchgate.net | Various agricultural fungi. mdpi.comresearchgate.net | Derivatives with dichloro-substitutions exhibited higher fungicidal effects. mdpi.comresearchgate.net | Not specified in the provided text. |

Structure-Efficacy Relationships in Agrochemical Formulations

The relationship between the chemical structure of pyridine derivatives and their biological activity is a cornerstone of developing effective agrochemicals. nih.govnih.gov Structure-activity relationship (SAR) studies are conducted to understand how modifications to the molecular structure, such as the addition or substitution of different functional groups, impact the compound's efficacy as an insecticide, herbicide, or fungicide. nih.govmdpi.com

For instance, in the development of anthranilic diamide insecticides, SAR analysis revealed that the introduction of specific groups, like an indane moiety, could significantly affect insecticidal activity. mdpi.com The specific configuration (e.g., R-configuration) of chiral structures was also found to have a major impact on efficacy. mdpi.com Similarly, in fungicidal pyridine derivatives, the presence and position of certain groups on the pyridine ring can enhance or diminish their activity against target pathogens. nih.govnih.gov Studies have shown that the presence of methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) groups can enhance biological activity, whereas bulky groups or certain halogen atoms might decrease it. nih.govnih.gov

| Structural Modification | Example Context | Effect on Efficacy |

|---|---|---|

| Introduction of Indane Moiety | Chlorantraniliprole derivatives (Insecticides). mdpi.com | Significant effect on insecticidal activity, with the R-configuration showing higher efficacy. mdpi.com |

| Addition of -OMe, -OH, -C=O, -NH2 groups | General Pyridine Derivatives (Antiproliferative/Fungicidal Activity). nih.govnih.gov | Enhanced biological activity. nih.govnih.gov |

| Addition of Halogen atoms or bulky groups | General Pyridine Derivatives (Antiproliferative/Fungicidal Activity). nih.govnih.gov | Lowered biological activity. nih.govnih.gov |

| Replacement of pyridine pyrazole ring with a phenyl pyrazole ring | Chlorantraniliprole derivatives (Insecticides). mdpi.com | Slightly decreased insecticidal activity. mdpi.com |

Environmental Fate and Safety Research

Degradation Pathways and Metabolite Identification in Environmental Matrices (e.g., Oxidative Degradation)

No data are currently available on the degradation pathways of 2,3-Dichloropyridin-4-ol in environmental matrices. Studies identifying its metabolites through processes such as oxidative degradation have not been found in the reviewed scientific literature.

Environmental Persistence and Transformation Studies

There is no available information regarding the environmental persistence and transformation of this compound.

Ecotoxicological Research and Environmental Impact Assessment

No ecotoxicological research or environmental impact assessments specifically for this compound were identified.

Advanced Analytical Methodologies for 2,3 Dichloropyridin 4 Ol Analysis

Chromatographic Techniques for Purity and Impurity Profiling

Chromatographic techniques are powerful tools for the separation, identification, and quantification of components within a chemical mixture. For 2,3-Dichloropyridin-4-ol, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques for assessing purity and identifying potential impurities that may arise from the synthetic process or degradation. ajrconline.org

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is commonly the method of choice, utilizing a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte and its impurities between the two phases.

A typical RP-HPLC method for a related compound, 2,3-Dichloropyridine (B146566), employs a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid to improve peak shape. sielc.com A similar system would be a suitable starting point for developing a method for this compound. The inclusion of a UV detector allows for the quantification of the main component and any impurities that contain a chromophore. sielc.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.05% Phosphoric Acid in Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 5 µL |

| Column Temperature | 30 °C |

This table is for illustrative purposes, as specific validated methods for this compound are not widely published.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile impurities. thermofisher.comshimadzu.com While this compound itself may have limited volatility due to the hydroxyl group, GC-MS is invaluable for detecting volatile organic impurities, residual solvents, or more volatile precursors from its synthesis. ajrconline.org For less volatile compounds, derivatization can be employed to increase their volatility for GC analysis. ajrconline.org

The gas chromatograph separates the components of the sample, which are then ionized and detected by the mass spectrometer. The mass spectrometer provides detailed structural information, allowing for the confident identification of unknown impurities by comparing their mass spectra to spectral libraries. shimadzu.com

Table 2: Typical GC-MS Conditions for Impurity Profiling of Pyridine (B92270) Derivatives

| Parameter | Condition |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium, constant flow |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 50°C, ramp to 280°C |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

This table presents general conditions often used for related analytes and serves as an example.

Quantitative Analysis Methods for Research and Development Purposes

For research and development, accurate quantitative analysis is essential to determine the concentration of this compound in various samples. HPLC with UV detection is the most common method for this purpose due to its precision and accuracy. nih.gov

The quantification is typically performed using an external standard method. This involves creating a calibration curve by analyzing a series of standard solutions of this compound at known concentrations. The peak area response of the analyte is plotted against its concentration, and a linear regression analysis is performed. The concentration of this compound in an unknown sample is then determined by measuring its peak area and interpolating the concentration from the calibration curve.

Table 3: Example Calibration Data for Quantitative HPLC Analysis

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 10 | 150,000 |

| 25 | 375,000 |

| 50 | 750,000 |

| 100 | 1,500,000 |

| 200 | 3,000,000 |

This data is hypothetical and for illustrative purposes only.

The resulting calibration curve would ideally have a coefficient of determination (R²) value greater than 0.999, indicating excellent linearity.

Method Validation and Quality Control in Chemical Analysis

Analytical method validation is a critical process that demonstrates that an analytical procedure is suitable for its intended purpose. demarcheiso17025.comscispace.com According to guidelines from the International Council for Harmonisation (ICH), a comprehensive validation study includes the evaluation of several key parameters. demarcheiso17025.com

Key Validation Parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or matrix components. scribd.com This is often demonstrated by analyzing a placebo or blank sample and showing no interference at the retention time of the analyte. scispace.com

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. scispace.com

Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. scispace.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by the recovery of a known amount of analyte spiked into a sample matrix. scispace.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). scispace.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scispace.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. scispace.com

Table 4: Typical Acceptance Criteria for Analytical Method Validation

| Validation Parameter | Acceptance Criteria |

| Linearity (R²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0% |

| Specificity | No interference at the analyte's retention time |

| Robustness | Results remain within specifications after minor changes |

These criteria are based on general pharmaceutical industry standards.

Quality Control (QC) in chemical analysis involves the routine application of procedures to ensure that the analytical results are reliable and meet the required quality standards. This includes regular system suitability testing to verify that the chromatographic system is performing adequately before running any samples. QC samples at known concentrations are also typically analyzed alongside unknown samples to monitor the performance of the method in real-time. dcvmn.org

Future Research Directions and Emerging Applications

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis and derivatization of compounds like 2,3-Dichloropyridin-4-ol. technologynetworks.comalmacgroup.com Flow chemistry utilizes microreactors or tube reactors, providing superior control over reaction parameters such as temperature, pressure, and mixing. almacgroup.com This enhanced control can lead to higher yields, improved selectivity, and safer handling of potentially hazardous reagents and intermediates. nih.gov

For the scalable production of this compound derivatives, flow chemistry presents a compelling path forward. technologynetworks.com The high surface-to-volume ratio in flow reactors allows for efficient heat transfer, which is crucial for managing exothermic reactions often encountered in the functionalization of heterocyclic compounds. almacgroup.com Furthermore, integrating automated synthesis platforms with flow reactors can enable high-throughput screening of reaction conditions and the rapid generation of a library of derivatives. This approach, often termed "microwave-to-flow," allows for quick optimization in small-scale microwave reactors before transitioning to a scalable flow system. technologynetworks.com The implementation of Process Analytical Technology (PAT) within these continuous systems would ensure real-time monitoring and control of product quality, a critical aspect for industrial applications. technologynetworks.com

| Parameter | Batch Chemistry | Flow Chemistry |

| Heat Transfer | Limited by vessel size | Highly efficient |

| Mass Transfer | Often diffusion-limited | Enhanced micromixing |

| Scalability | Complex, requires re-optimization | Simpler, by "numbering-up" or "sizing-up" |

| Safety | Higher risk with large volumes | Smaller reaction volumes, better containment |

| Process Control | Manual or semi-automated | Fully automated with PAT integration |

Exploration of Novel Catalytic Systems for Sustainable Functionalization

Future research will likely focus on the development of sustainable catalytic methods for the selective functionalization of the this compound core. Traditional methods often rely on stoichiometric reagents and harsh reaction conditions. Modern catalysis offers greener alternatives.

The exploration of novel organocatalytic systems could unlock new reaction pathways. depositolegale.it For instance, specifically designed aminocatalysts or chiral phosphoric acids might enable asymmetric transformations, leading to enantiomerically pure derivatives with potential applications in medicinal chemistry. depositolegale.it Heterogeneous catalysts, such as metal nanoparticles supported on solid matrices, offer advantages in terms of reusability and ease of separation from the reaction mixture, contributing to more sustainable processes. rsc.org The use of zinc-based heterogeneous catalysts, for example, has shown promise in the eco-friendly synthesis of other nitrogen-containing heterocycles. rsc.org Biocatalysis, using enzymes to perform specific chemical transformations, represents another frontier for the sustainable functionalization of this scaffold.

Application in Materials Science and Advanced Technologies

The inherent properties of the this compound structure—a π-conjugated system with polar functional groups—make it an intriguing candidate for materials science applications. The pyridine (B92270) ring is a well-known component in the design of organic electronic materials, and its derivatives can be used as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.